1'-Acetoxyestragole

Description

Contextualization within Alkenylbenzene Research

Alkenylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring substituted with a propenyl group. They are found in a variety of plants and are common constituents of essential oils used in food and fragrance. upm.edu.myoup.com Estragole (B85927), for instance, is a key component of basil, fennel, and tarragon. upm.edu.myworktribe.com The study of 1'-acetoxyestragole is intrinsically linked to the broader field of alkenylbenzene research, which investigates the metabolism, bioactivation, and potential carcinogenicity of this class of compounds. upm.edu.myca.gov

Research has shown that certain alkenylbenzenes, including estragole and the structurally similar safrole and methyleugenol, can be metabolized in the liver to form reactive intermediates capable of binding to DNA and inducing tumors in rodents. upm.edu.myca.gov This has led to their classification as genotoxic carcinogens by some regulatory bodies. europa.eueuropa.eu this compound serves as a synthetic analog of the proximate carcinogenic metabolite of estragole, 1'-hydroxyestragole (B1218065). nih.govnih.gov Its use in research allows for the direct study of the electrophilic reactivity and DNA-binding potential of this activated form, bypassing the initial metabolic steps. nih.govnih.gov

Historical Perspectives on Research into Metabolically Activated Phenylpropenes

The investigation into the biological effects of phenylpropenes has a long history, initially driven by their widespread use as flavoring agents. europa.eu Early studies in the mid-20th century began to raise questions about their safety, leading to more in-depth toxicological evaluations. A pivotal moment in this research was the discovery that these compounds could be metabolically activated to form reactive species.

The primary pathway for this activation involves the hydroxylation of the 1'-position of the propenyl side chain, followed by sulfation to form a highly reactive sulfuric acid ester. ca.gov This ultimate carcinogenic metabolite can then form covalent adducts with cellular macromolecules, including DNA. worktribe.comca.gov The identification of 1'-hydroxyestragole as a key metabolite and the subsequent synthesis of its acetate (B1210297) ester, this compound, were crucial advancements. nih.gov this compound proved to be a valuable tool for researchers as it is a more stable and direct-acting electrophile compared to the highly reactive and unstable sulfate (B86663) conjugate. nih.govresearchgate.net This allowed for detailed studies on the mechanisms of DNA adduct formation and mutagenicity. nih.govacs.org

Rationale for Continued Investigation of this compound in Chemical Biology

The continued investigation of this compound is central to the field of chemical biology, which utilizes chemical tools to study and manipulate biological systems. wikipedia.orgruc.dk In this context, this compound serves as a chemical probe to dissect the molecular mechanisms of carcinogenesis initiated by alkenylbenzenes. nih.gov

Key areas of ongoing research include:

DNA Adduct Characterization: Precisely identifying the structure of DNA adducts formed by this compound helps to understand the types of genetic damage that can occur. worktribe.comcapes.gov.br Studies have identified various adducts, primarily at the N2 and C8 positions of guanine (B1146940) and the N6 position of adenine (B156593). worktribe.comcapes.gov.br

Structure-Activity Relationships: By comparing the reactivity and carcinogenicity of this compound with other related alkenylbenzene derivatives, researchers can elucidate the structural features that are critical for their biological activity. nih.gov

Mechanisms of DNA Repair: Investigating how cells respond to and repair the DNA damage caused by this compound provides insights into the cellular defense mechanisms against chemical carcinogens. oup.com

Development of Biomarkers: Understanding the specific DNA adducts formed by this compound can aid in the development of biomarkers for assessing human exposure and potential risk from dietary sources of estragole.

The use of this compound as a model compound allows for controlled experiments that would be difficult or impossible to perform with the unstable, metabolically generated sulfate ester. This facilitates a deeper understanding of the fundamental chemical and biological processes that underpin the genotoxicity of this important class of naturally occurring compounds.

Data on this compound and Related Compounds

Table 1: Investigated Alkenylbenzene Derivatives and their Carcinogenic Potency

| Compound | Carcinogenic Potency | Reference |

|---|---|---|

| 1'-Hydroxy-2',3'-dehydroestragole | Most Potent | nih.gov |

| 1'-Hydroxy-2',3'-dehydrosafrole | High | nih.gov |

| This compound | Similar to 1'-hydroxyestragole | nih.gov |

| 1'-Hydroxysafrole | Active | nih.gov |

| 1'-Acetoxysafrole (B1199789) | Similar to 1'-hydroxysafrole | nih.gov |

| Estragole | Active | nih.govnih.gov |

| 1'-Hydroxyelemicin | Very Weak | nih.gov |

| 1'-Oxoestragole | Very Weak | nih.gov |

| 3'-Bromo-trans-anethole | Very Weak | nih.gov |

| cis-Anethole | No Activity | nih.gov |

| trans-Isosafrole | No Activity | nih.gov |

| Piperine | No Activity | nih.gov |

Table 2: DNA Adducts Formed by this compound and Related Compounds

| Compound | Adduct Formed | Reference |

|---|---|---|

| This compound | N2-(estragole-1′-yl)-2′-desoxyguanosine (E1′N2dG) | worktribe.com |

| This compound | N2-(trans-isoestragole-3′-yl)-2′-desoxyguanosine (trans-iE3'N2dG) | worktribe.com |

| This compound | N2-(cis-isoestragole-3′-yl)-2′-desoxyaguanosine (cis-iE3′N2dG) | worktribe.com |

| This compound | N6-(isoestragole-3′-yl)-2′-desoxyadenosine (iE3′N6dA) | worktribe.com |

| This compound | C8-(isoestragol-3'-yl)-2'- desoxyguanosine(C8iE3'dG) | worktribe.com |

| 1'-Acetoxysafrole | N2-(trans-isosafrol-3'-yl)deoxyguanosine | capes.gov.br |

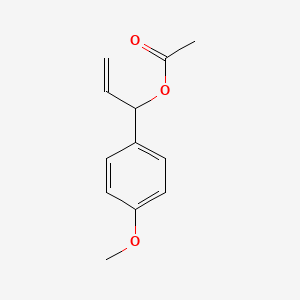

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

61691-82-5 |

|---|---|

Formule moléculaire |

C12H14O3 |

Poids moléculaire |

206.24 g/mol |

Nom IUPAC |

1-(4-methoxyphenyl)prop-2-enyl acetate |

InChI |

InChI=1S/C12H14O3/c1-4-12(15-9(2)13)10-5-7-11(14-3)8-6-10/h4-8,12H,1H2,2-3H3 |

Clé InChI |

VGSCGPYUCPWRQY-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C=C)C1=CC=C(C=C1)OC |

SMILES canonique |

CC(=O)OC(C=C)C1=CC=C(C=C1)OC |

Synonymes |

1'-acetoxyestragole |

Origine du produit |

United States |

Formation Pathways and Natural Occurrence of 1 Acetoxyestragole

Biosynthesis of Estragole (B85927) and Related Phenylpropenes in Biological Systems

The biosynthesis of phenylpropenes, including estragole, is a well-documented pathway in various plants, particularly in species recognized for their essential oils, such as sweet basil (Ocimum basilicum) and fennel (Foeniculum vulgare). nih.govacs.org These aromatic compounds are synthesized via the phenylpropanoid pathway, starting with the amino acid L-phenylalanine. nih.gov The initial and committed step involves the deamination of L-phenylalanine to yield cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov

Following this, a series of hydroxylation and methylation steps occur. Cinnamic acid is typically converted to p-coumaric acid and subsequently to other intermediates. nih.gov The specific pathway leading to estragole involves the formation of its precursor, chavicol. frontiersin.org The final step in estragole biosynthesis is the O-methylation of chavicol, a reaction catalyzed by a specific chavicol O-methyltransferase (CVOMT). springernature.com The synthesis and accumulation of these phenylpropenes primarily occur in specialized structures on the plant leaves known as peltate glandular trichomes. nih.govspringernature.com The activity of the enzymes involved, and thus the composition of the essential oil, can vary depending on the plant's developmental stage and chemotype. frontiersin.orgspringernature.com

Enzymatic Pathways Leading to 1'-Hydroxylation of Estragole

Once introduced into a metabolic system, such as the mammalian liver, estragole undergoes several biotransformation reactions. worktribe.comeuropa.eu A primary and critical pathway in its metabolism is the hydroxylation at the 1'-position of the allylic side chain, resulting in the formation of the proximate carcinogen, 1'-hydroxyestragole (B1218065). worktribe.comnih.gov This metabolic activation step is an oxidative reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. worktribe.comeuropa.eu

This 1'-hydroxylation is considered the initial and rate-limiting step in the bioactivation pathway of estragole. worktribe.comca.gov The resulting metabolite, 1'-hydroxyestragole, is not the ultimate reactive species but is an essential intermediate. It can undergo further conjugation reactions, primarily sulfation, which leads to a highly reactive electrophile capable of forming covalent bonds with cellular macromolecules like DNA. worktribe.comeuropa.euca.gov Other metabolic routes for 1'-hydroxyestragole exist, including glucuronidation and further oxidation to 1'-oxoestragole, which are generally considered detoxification pathways. europa.euoup.com

Role of Specific Cytochrome P450 Isoforms in Estragole Bioactivation

The 1'-hydroxylation of estragole is not catalyzed by a single enzyme but by several isoforms of the cytochrome P450 system, with varying efficiencies. nih.govoup.com Research using human liver microsomes and recombinant P450 enzymes has identified the specific isoforms involved in this bioactivation. nih.govresearchgate.net

At physiologically relevant concentrations, CYP1A2 and CYP2A6 are considered the most important enzymes for the 1'-hydroxylation of estragole in the human liver. nih.govresearchgate.net Kinetic studies have shown that CYP2A6 has a higher catalytic efficiency (kcat/Km) than CYP1A2 for this reaction. nih.gov Other isoforms, including CYP2C19, CYP2D6, and CYP2E1, can also contribute to the formation of 1'-hydroxyestragole, although their role becomes more significant only at higher substrate concentrations. nih.govoup.com Conversely, some isoforms like CYP2C8 show no intrinsic ability to hydroxylate estragole at the 1'-position. nih.gov The involvement of multiple enzymes highlights the potential for competitive interactions with other compounds metabolized by the same P450s, such as methyleugenol (metabolized by CYP1A2) and safrole (metabolized by CYP2A6). nih.gov

Table 1: Human Cytochrome P450 Isoforms Involved in 1'-Hydroxylation of Estragole

| CYP450 Isoform | Role in 1'-Hydroxylation | Kinetic Efficiency (kcat/Km in min⁻¹ mM⁻¹) | Reference |

|---|---|---|---|

| CYP1A2 | Major contributor, especially at physiologically relevant concentrations. | 59 | nih.govoup.comresearchgate.net |

| CYP2A6 | Major contributor with high catalytic efficiency. | 341 | nih.govoup.comresearchgate.net |

| CYP2E1 | Contributes to a smaller extent, potentially at higher concentrations. | Not specified | nih.govoup.com |

| CYP2D6 | Contributes to a smaller extent, potentially at higher concentrations. | Not specified | nih.govoup.com |

| CYP2C19 | Contributes to a smaller extent, potentially at higher concentrations. | Not specified | nih.govoup.com |

| CYP2C8 | Does not appear to be involved in 1'-hydroxylation. | Not applicable | nih.gov |

Acetylation Mechanisms Resulting in 1'-Acetoxyestragole Formation

The formation of this compound is of significant interest in toxicological research. In vivo, the primary metabolic conjugation of 1'-hydroxyestragole is sulfation, catalyzed by sulfotransferases (SULTs), to form 1'-sulfooxyestragole. worktribe.comeuropa.eu This sulfate (B86663) ester is unstable and considered the ultimate carcinogenic metabolite. worktribe.com Due to this instability, this compound is frequently synthesized and used as a more stable model compound in in vitro experiments to study the mechanisms of DNA adduct formation. ca.govcapes.gov.brresearchgate.net

Enzymatic Acetyltransferase Activity in Metabolic Systems

Enzymatic acetylation is a common phase II metabolic reaction where an acetyl group, typically from acetyl coenzyme A (acetyl-CoA), is transferred to a substrate. sigmaaldrich.comresearchgate.net This reaction is catalyzed by a class of enzymes known as acetyltransferases, such as N-acetyltransferases (NATs) or lysine (B10760008) acetyltransferases (KATs). sigmaaldrich.comfrontiersin.orgnih.gov These enzymes are involved in the metabolism of various xenobiotics and endogenous compounds. sigmaaldrich.com

While sulfation is the predominant bioactivation pathway for 1'-hydroxyestragole, acetylation represents another possible enzymatic conjugation. The hydroxyl group of 1'-hydroxyestragole could theoretically serve as a substrate for an acetyltransferase. However, the direct enzymatic formation of this compound as a major metabolite in vivo is not extensively documented in the reviewed literature, which consistently emphasizes the role of sulfotransferases in the bioactivation of 1'-hydroxyestragole. worktribe.comeuropa.eunih.gov

Non-Enzymatic Formation Pathways and Conditions

Non-enzymatic acetylation can occur when a sufficiently reactive acetyl donor is present under favorable chemical conditions. frontiersin.orgfrontiersin.org Molecules like acetyl-CoA can non-enzymatically modify proteins and other molecules, particularly in environments with a high concentration of the donor molecule and an elevated pH, which facilitates the nucleophilic attack by a hydroxyl or amino group. frontiersin.org It is therefore plausible that 1'-hydroxyestragole could be non-enzymatically acetylated by acetyl-CoA under specific in vitro conditions. However, the primary context for the existence of this compound in scientific research is its chemical synthesis for use as a stable, electrophilic model reactant. capes.gov.brnih.govniph.go.jp

Presence and Derivation in Biologically Relevant Matrices (e.g., in vitro models, plant extracts)

This compound is not typically found as a natural constituent in plant extracts such as basil or fennel; these plants contain its precursor, estragole. acs.orgnih.gov The presence of this compound is almost exclusively documented in the context of controlled laboratory settings where it is used as a tool to investigate the biological activities of activated estragole. capes.gov.brnih.gov

It has been used in a variety of in vitro models to bypass the need for metabolic activation and directly study the formation of DNA adducts. For instance, this compound has been reacted directly with deoxyguanosine to characterize the resulting adducts. capes.gov.brresearchgate.netnih.gov It has also been applied to cellular systems, such as human cells and HepG2 human hepatoma cells, and in cell-free systems like rat and human liver S9 homogenates, to study its interaction with DNA and the inhibitory effects of other compounds. ca.govnih.gov These studies use this compound as a surrogate for the highly unstable 1'-sulfooxyestragole to provide a consistent source of the reactive carbocation responsible for DNA binding. nih.gov

Table 2: Use of this compound in Biologically Relevant In Vitro Models

| In Vitro System | Purpose of Use | Key Finding | Reference |

|---|---|---|---|

| Reaction with deoxyguanosine | To identify and characterize the specific DNA adducts formed. | Forms several adducts, including at the N2, C-8, and N-7 positions of guanine (B1146940). | capes.gov.brresearchgate.netnih.gov |

| Human Cells (general) | To study DNA damage. | Observed to cause alkali-labile sites in DNA. | ca.gov |

| Human Liver S9 Homogenates | To serve as a positive control for direct electrophilic activity. | Its DNA adduct formation is not inhibited by sulfotransferase inhibitors, unlike 1'-hydroxyestragole. | nih.gov |

| HepG2 Human Hepatoma Cells | To investigate the effects of direct-acting electrophiles. | Used as a reference compound to show that basil extracts do not inhibit its activity, indicating the extract acts on sulfotransferases. | nih.gov |

Metabolic Biotransformation and Reactivity of 1 Acetoxyestragole

Phase I Metabolic Pathways of 1'-Acetoxyestragole

Phase I metabolism typically involves the introduction or unmasking of functional groups, such as hydroxyl groups, through reactions like hydrolysis and oxidation. These reactions are often the initial steps in rendering a compound more water-soluble and preparing it for subsequent metabolic conversions.

Hydrolysis by Esterases

The initial and critical step in the metabolic activation of this compound is its hydrolysis. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitously distributed in the body, with high concentrations found in the liver. nih.govwikipedia.org Carboxylesterases (CEs), a major type of esterase, are serine hydrolases that play a significant role in the metabolism of a wide array of xenobiotics containing ester bonds. nih.govnih.govmdpi.com

The hydrolysis of this compound by carboxylesterases cleaves the ester bond, resulting in the formation of two products: 1'-hydroxyestragole (B1218065) and acetic acid. This enzymatic process is a detoxification mechanism for many ester-containing compounds, but in the case of this compound, it is a crucial activation step, leading to the formation of a more reactive metabolite. nih.gov

The general mechanism of carboxylesterase-catalyzed hydrolysis involves a two-stage process: acylation and deacylation. mdpi.com In the acylation stage, a serine residue in the enzyme's active site attacks the carbonyl carbon of the ester, forming an acyl-enzyme intermediate and releasing the alcohol moiety (1'-hydroxyestragole). In the subsequent deacylation stage, a water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (acetic acid). mdpi.com

Further Oxidative Transformations

Following its formation via hydrolysis, 1'-hydroxyestragole can undergo further oxidative metabolism. A primary pathway for this is O-demethylation, which is a common metabolic route for estragole (B85927) and its derivatives. nih.gov This reaction is primarily mediated by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast number of endogenous and exogenous compounds. mdpi.comresearchgate.netnih.gov

The O-demethylation of 1'-hydroxyestragole results in the formation of p-allylphenol. researchgate.net Studies in humans have shown that after the consumption of fennel tea, which contains estragole, p-allylphenol is a significant metabolite found in both blood plasma and urine. researchgate.net This indicates that the oxidative transformation of estragole and its metabolites is an active pathway in humans.

Phase II Metabolic Pathways of this compound Metabolites

Phase II metabolic reactions involve the conjugation of the metabolites from Phase I with endogenous molecules. This process generally increases the water solubility of the compounds, facilitating their excretion from the body. However, in the case of 1'-hydroxyestragole, one of the Phase II pathways leads to the formation of a highly reactive and unstable metabolite.

Sulfation of 1'-Hydroxyestragole by Sulfotransferases (e.g., SULT1A1)

A critical Phase II pathway for 1'-hydroxyestragole is sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes. wikipedia.org Specifically, the cytosolic sulfotransferase SULT1A1 has been identified as a key enzyme in the sulfation of 1'-hydroxyestragole. wikipedia.orgnih.gov SULTs catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. xenotech.com

The sulfation of 1'-hydroxyestragole at the 1'-hydroxyl group results in the formation of 1'-sulfooxyestragole. oup.com This reaction is not a detoxification step but rather a bioactivation pathway. oup.com SULT1A1 is highly expressed in the human liver and plays a crucial role in the metabolism of various drugs, carcinogens, and steroids. nih.gov The activity of SULT1A1 can be influenced by genetic polymorphisms, which may lead to inter-individual differences in the bioactivation of 1'-hydroxyestragole. nih.gov

Glucuronidation of 1'-Hydroxyestragole

In contrast to sulfation, glucuronidation represents a major detoxification pathway for 1'-hydroxyestragole. This reaction involves the conjugation of 1'-hydroxyestragole with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the metabolite, facilitating its elimination from the body.

Formation and Stability of Electrophilic Intermediates from this compound

The metabolic activation of this compound culminates in the formation of a highly reactive electrophilic intermediate. This intermediate is generated from the unstable product of the sulfation of 1'-hydroxyestragole.

The sulfate (B86663) conjugate, 1'-sulfooxyestragole, is chemically unstable. researchgate.netoup.com It readily undergoes spontaneous hydrolysis, leading to the cleavage of the sulfate group and the formation of a highly electrophilic carbocation at the 1'-position of the allyl side chain. oup.comnih.gov This carbocation is a potent reactive species that can covalently bind to nucleophilic sites in cellular macromolecules, including DNA, RNA, and proteins. nih.gov The formation of these adducts is believed to be the initial step in the process of chemical carcinogenesis induced by estragole and its derivatives. nih.gov The high reactivity and lability of 1'-sulfooxyestragole mean that its presence in biological systems is transient, making its direct detection challenging. researchgate.net

Generation of 1'-Sulfoxyestragole and Related Species

The bioactivation of estragole commences with a Phase I metabolic reaction involving hydroxylation. Cytochrome P450 enzymes, particularly CYP1A2, catalyze the introduction of a hydroxyl group at the 1'-position of estragole's allylic side chain, forming the proximate carcinogen, 1'-hydroxyestragole. nih.gov

This initial metabolite then undergoes a Phase II conjugation reaction. Cytosolic sulfotransferase enzymes (SULTs), such as SULT1A1, utilize the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to transfer a sulfonate group to the 1'-hydroxyl group of 1'-hydroxyestragole. nih.govnih.gov This enzymatic sulfation results in the formation of 1'-sulfoxyestragole. This metabolite is considered the ultimate carcinogenic form of estragole because of its inherent instability. It readily undergoes spontaneous decomposition, losing the sulfate group to form a highly reactive electrophilic species. nih.gov

Due to the transient nature of 1'-sulfoxyestragole, researchers utilize this compound as a more stable experimental surrogate. nih.gov Like its sulfoxy counterpart, this compound can spontaneously lose its acetate (B1210297) group to generate the same reactive intermediate, thus allowing for the study of its reactivity and interaction with biological macromolecules under controlled laboratory conditions. nih.gov

Characterization of Carbonium Ion Formation

The instability of 1'-sulfoxyestragole leads to the heterolytic cleavage of the oxygen-sulfur bond, releasing a sulfate anion and generating a resonance-stabilized allylic carbocation, often referred to as a carbonium ion. nih.gov The formation of this highly reactive carbonium ion is a key event in the mechanism of estragole's genotoxicity. nih.gov

Direct observation of this transient carbonium ion is challenging. Therefore, its formation is characterized indirectly by trapping and identifying the stable covalent adducts it forms with nucleophilic centers in cellular macromolecules, most notably DNA. worktribe.com The electrophilic carbonium ion readily attacks electron-rich sites on DNA bases, leading to the formation of various DNA adducts. These adducts are considered pro-mutagenic lesions that can initiate the process of carcinogenesis. worktribe.com

Extensive research using model compounds like this compound has allowed for the precise identification of these DNA adducts. By reacting this compound with individual nucleosides (such as deoxyguanosine and deoxyadenosine) or with DNA itself, scientists have isolated and characterized the resulting products. worktribe.comaacrjournals.org These studies have demonstrated that the primary targets on DNA are the nitrogen atoms in the purine (B94841) bases, guanine (B1146940) and adenine (B156593). worktribe.com The identification of these specific adducts in vitro and their subsequent confirmation in the liver DNA of rodents exposed to estragole provides strong evidence for the formation of the carbonium ion in vivo. worktribe.com

The major adducts formed have been meticulously characterized using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). worktribe.com

| Abbreviation | Full Adduct Name | Target Nucleoside |

|---|---|---|

| E1′N2dG | N2-(estragole-1′-yl)-2′-desoxyguanosine | Deoxyguanosine |

| trans-iE3'N2dG | N2-(trans-isoestragole-3′-yl)-2′-desoxyguanosine | Deoxyguanosine |

| cis-iE3′N2dG | N2-(cis-isoestragole-3′-yl)-2′-desoxyaguanosine | Deoxyguanosine |

| C8iE3'dG | C8-(isoestragol-3'-yl)-2'-desoxyguanosine | Deoxyguanosine |

| iE3′N6dA | N6-(isoestragole-3′-yl)-2′-desoxyadenosine | Deoxyadenosine |

These findings from studies with this compound have been crucial in elucidating the molecular mechanism of estragole's bioactivation, confirming that the generation of a reactive carbonium ion via a sulfated metabolite is the critical pathway leading to DNA damage. worktribe.comaacrjournals.org

Molecular Mechanisms of Interaction and Biological Perturbations

DNA Adduct Formation by 1'-Acetoxyestragole Metabolites

The reaction of this compound with DNA results in the formation of various adducts, which are covalent attachments of the chemical to the DNA molecule. wikipedia.org These adducts are considered pro-mutagenic lesions and are central to the compound's genotoxic profile. worktribe.com The process begins with the metabolic activation of the parent compound, estragole (B85927), to a reactive sulfuric acid ester, which can then bind to DNA. ca.gov this compound serves as a stable, synthetic analogue of this reactive metabolite, allowing for detailed in vitro studies of adduct formation. researchgate.netresearchgate.net

Research has identified several specific DNA adducts formed by the reaction of this compound with DNA nucleobases, primarily with guanine (B1146940) and to a lesser extent, adenine (B156593). worktribe.comnih.gov High-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been instrumental in separating and identifying these adducts. researchgate.netresearchgate.net

The primary adducts identified involve the guanine base. researchgate.net These include:

N2-(trans-isoestragol-3'-yl)-deoxyguanosine (E-3'-N2-dG) : This is often the major adduct found both in vitro and in vivo. worktribe.comresearchgate.net Its formation involves a nucleophilic attack from the exocyclic N2-amino group of guanine onto the 3'-position of the estragole side chain, coupled with a shift of the double bond. researchgate.net

N2-(estragol-1'-yl)-deoxyguanosine (E-1'-N2-dG) : This adduct results from a direct attack at the 1'-position of the estragole moiety without rearrangement of the double bond. nih.gov

C8-(trans-isoestragol-3'-yl)-deoxyguanosine (E-3'-C8-dG) : Formed by covalent bonding at the C8 position of the guanine ring. worktribe.comnih.gov

7-(trans-isoestragol-3'-yl)-guanine (E-3'-N7-Gua) : This adduct involves the highly nucleophilic N7 position of the guanine imidazole (B134444) ring. researchgate.netnih.govcapes.gov.br

Adducts with adenine have also been characterized, though they are generally found in lower quantities than the guanine adducts. worktribe.com The main adenine adduct is N6-(isoestragole-3'-yl)-deoxyadenosine (E3'N6dA) . worktribe.com While guanine and adenine are the primary targets, reactions with other nucleosides like thymidine (B127349) and deoxycytidine have been observed with analogous reactive compounds, suggesting the potential for a wider range of adducts. nih.gov

The table below summarizes the principal DNA adducts formed from this compound.

| Adduct Name | Abbreviation | Site of Attachment |

| N2-(trans-isoestragol-3'-yl)-deoxyguanosine | E-3'-N2-dG | N2 of Guanine |

| N2-(estragol-1'-yl)-deoxyguanosine | E-1'-N2-dG | N2 of Guanine |

| C8-(trans-isoestragol-3'-yl)-deoxyguanosine | E-3'-C8-dG | C8 of Guanine |

| 7-(trans-isoestragol-3'-yl)-guanine | E-3'-N7-Gua | N7 of Guanine |

| N6-(isoestragole-3'-yl)-deoxyadenosine | E-3'-N6-dA | N6 of Adenine |

The formation of DNA adducts by this compound is a stereochemically complex process. Since the 1'-carbon of the parent compound is a chiral center, its reaction with DNA can lead to the formation of diastereomers. nih.gov For instance, the adduct N2-(estragol-1'-yl)-deoxyguanosine (E-1'-N2-dG) has been resolved into a pair of diastereomers. researchgate.netnih.gov

The stereochemistry of the adducts significantly influences their conformation within the DNA helix and their recognition by cellular DNA repair machinery. niph.go.jp Studies with analogous compounds have shown that different stereoisomers can lead to vastly different structural perturbations in the DNA, such as intercalation or base displacement, which in turn affects their thermodynamic stability and repair efficiency. researchgate.netnih.gov For example, in reactions with racemic 1'-hydroxydehydroestragole, the two resulting diastereomers of the major guanine adduct were found in a 2:1 ratio in mouse liver DNA, whereas the in vitro reaction of 1'-acetoxydehydroestragole with deoxyguanosine produced the diastereomers in a nearly 1:1 ratio, suggesting that enzymatic processes in vivo may favor the formation of one stereoisomer over the other. researchgate.net

The formation of DNA adducts by this compound metabolites is a time- and concentration-dependent process. researchgate.netresearchgate.net In vitro studies using primary rat hepatocytes exposed to estragole show that adduct levels can be detected within one hour of incubation. worktribe.comresearchgate.net The concentration of adducts typically reaches a maximum after approximately 6 hours, after which the levels begin to decline. researchgate.netresearchgate.net This downward trend is likely attributable to the activity of cellular DNA repair mechanisms that recognize and excise the adducts, as well as potential cell loss through apoptosis at higher concentrations. researchgate.netresearchgate.net

Interaction with Cellular Macromolecules Beyond DNA

While DNA is a primary target, the electrophilic nature of this compound's reactive carbocation allows it to form covalent adducts with other cellular macromolecules that possess nucleophilic sites, such as proteins and RNA. unl.ptebi.ac.uk

The formation of protein adducts by estragole metabolites has been confirmed through immunochemical methods that identified hepatic protein adducts. thegoodscentscompany.com Proteins contain numerous nucleophilic amino acid residues that can serve as targets. mdpi.com Important sites for adduct formation include the sulfhydryl group of cysteine, which is a particularly strong nucleophile, and the amine groups of histidine, lysine (B10760008), and the N-terminal amino acid of the protein. mdpi.com

The reaction with these nucleophilic sites can lead to the oxidative modification of proteins, potentially altering their structure and function. nih.gov The extent of protein adduct formation is influenced by factors such as the accessibility of the nucleophilic site and its pKa. mdpi.com The formation of these adducts can disrupt cellular function and serves as a biomarker of exposure to the reactive electrophile.

Modulation of Gene Expression and Cellular Signaling Pathways (Mechanistic Focus)

The biological activity of this compound is intrinsically linked to its ability to interact with and modify cellular macromolecules, leading to significant perturbations in gene expression and the function of critical signaling pathways. As an electrophilic ester, its primary mechanism of action is centered on its capacity to form covalent adducts with cellular nucleophiles, most notably DNA. chemfaces.comca.gov This interaction is the initiating event for a cascade of cellular responses, from the activation of DNA repair mechanisms to alterations in transcriptional fidelity and, ultimately, the potential for mutagenesis.

Transcriptional and Post-Transcriptional Effects in Model Systems

The interaction of this compound with the genetic material of a cell can induce profound effects at both the transcriptional and post-transcriptional levels. These effects are primarily a consequence of the formation of DNA adducts, which can physically impede the process of transcription or lead to the incorporation of incorrect nucleotides into the messenger RNA (mRNA) transcript.

In various model systems, this compound has been demonstrated to be a potent mutagen. chemfaces.com It exhibits strong mutagenic activity in the Salmonella typhimurium missense mutant TA100, a bacterial strain designed to detect base-pair substitutions. chemfaces.comacs.org This mutagenicity is a direct consequence of its ability to react non-enzymatically with DNA, forming adducts that lead to errors during DNA replication and transcription. acs.org The formation of these adducts can cause the transcriptional machinery, specifically RNA polymerase, to stall or misread the DNA template, resulting in altered or truncated mRNA molecules. This represents a direct transcriptional effect.

The primary DNA adducts are formed through the reaction of the electrophilic C1' position of the compound with nucleophilic sites on DNA bases. annualreviews.org Research has identified several of these adducts, including those at the N-7 and C-8 positions of guanine and with adenine. annualreviews.orgwikiphyto.org The presence of these bulky adducts on the DNA template can interfere with the fidelity of transcription.

While direct studies on the post-transcriptional effects of this compound are not extensively detailed, the initial DNA damage can have downstream consequences. Post-transcriptional regulation ensures that mRNAs are efficiently and correctly processed, exported, and translated. free.fr DNA damage-induced stress can activate signaling pathways that may influence the stability and translation of specific mRNAs, including those involved in cell cycle control and apoptosis, as part of a broader cellular stress response. However, the specific impact of this compound on these post-transcriptional regulatory networks remains an area for further investigation.

Table 1: Summary of this compound Effects in a Model System

| Model System | Compound Action | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| Salmonella typhimurium TA100 | Direct-acting mutagen | Strong mutagenicity (base-pair substitutions) | Indicates genotoxic potential and the ability to alter the genetic code, a primary transcriptional-level effect. | chemfaces.comacs.org |

Impact on Specific Cellular Pathways and Enzymes (e.g., DNA Repair Enzymes)

The formation of DNA adducts by this compound serves as a critical signal that activates cellular DNA damage response (DDR) pathways. These pathways are orchestrated by a complex network of sensor proteins, signal transducers, and effector enzymes, including those involved in DNA repair. nih.gov The cell employs several DNA repair mechanisms to remove adducts and restore genomic integrity, with Base Excision Repair (BER) and Nucleotide Excision Repair (NER) being particularly relevant for the types of lesions induced by this compound. nih.gov

The covalent binding of this compound to DNA, particularly at the N7 position of guanine, can destabilize the N-glycosyl bond, leading to the formation of an apurinic (AP) site, which is a substrate for the BER pathway. annualreviews.org The repair process is initiated by a DNA glycosylase that recognizes and removes the damaged base. nih.gov More complex, helix-distorting adducts may be recognized and removed by the NER pathway, which involves the excision of a short oligonucleotide containing the lesion. nih.gov

If the DNA damage is extensive, it can overwhelm the cell's repair capacity. This can lead to the persistence of adducts, which may cause DNA polymerase to stall during replication or insert an incorrect base opposite the lesion, resulting in a fixed mutation. The genotoxicity of this compound is therefore a function of the balance between the rate of adduct formation and the efficiency of their removal by DNA repair enzymes. niph.go.jp

While the primary interaction is with DNA and the subsequent engagement of repair enzymes, there is evidence that related compounds can modulate other signaling pathways. For instance, the structurally similar compound D,L-1′-acetoxychavicol acetate (B1210297) has been shown to inhibit several intracellular signaling pathways, including the NF-κB pathway. chemicalbook.com The parent compound of this compound, estragole, has also been linked to the regulation of NF-κB and Nrf-2 signaling pathways in cellular models. wikiphyto.org These pathways are crucial regulators of inflammation, cellular stress responses, and cell survival. While these findings pertain to related molecules, they suggest potential, yet unconfirmed, broader impacts of this compound on cellular signaling beyond the direct DNA damage response.

Table 2: Interaction of this compound with DNA and Implied Cellular Responses

| Interaction / Effect | Description | Cellular Pathway / Enzyme System Implicated | Reference |

|---|---|---|---|

| DNA Adduct Formation | Covalent binding to DNA bases, primarily guanine (at N-7 and C-8) and adenine. | Direct chemical reaction with DNA. | annualreviews.orgwikiphyto.org |

| Initiation of DNA Repair | The presence of bulky adducts and lesions like AP sites are recognized by the cell's repair machinery. | Base Excision Repair (BER), Nucleotide Excision Repair (NER). | annualreviews.orgnih.gov |

| Mutagenesis | Failure to properly repair DNA adducts before replication leads to permanent changes in the DNA sequence. | DNA Polymerases (error-prone bypass), DNA Repair Systems (overwhelmed). | chemfaces.comca.govacs.org |

Advanced Analytical Methodologies for 1 Acetoxyestragole Research

Chromatographic Techniques for Separation and Quantification.nih.govhplc.eu

Chromatography is a fundamental technique for separating complex mixtures into their individual components. wikipedia.org In the context of 1'-acetoxyestragole research, both high-performance liquid chromatography and gas chromatography are pivotal.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Analysis.scispace.comniph.go.jp

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its derivatives due to its high resolving power and applicability to a wide range of compounds. wikipedia.org This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. thermofisher.com

In research involving this compound, HPLC is frequently used for the separation and purification of the compound itself and its metabolites from biological matrices. niph.go.jpnih.gov For instance, reversed-phase HPLC, often employing a C18 column, is a common approach where a nonpolar stationary phase is used with a polar mobile phase. hplc.euscispace.com More discriminating HPLC systems have been instrumental in resolving complex mixtures of DNA adducts formed from the reaction of this compound with deoxyguanosine. nih.gov The separated components are then detected by various means, most commonly by UV-Vis spectroscopy or mass spectrometry. scispace.comoup.com

Table 1: HPLC Applications in this compound Research

| Application | HPLC System Details | Detected Analytes | Reference |

|---|---|---|---|

| Separation of DNA adducts | Discriminating HPLC systems | Adducts of this compound with deoxyguanosine | nih.gov |

| Purification of mutagenic fractions | Supelcosil LC-18 reverse-phase column | Mutagenic compounds from beef extract (related research) | scispace.com |

| Analysis of DNA adducts | LC-ESI/tandem mass spectrometry (MS/MS) | N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine | oup.com |

Gas Chromatography (GC) Coupled with Detection Systems

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. researchgate.net In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a capillary column. scioninstruments.com While this compound can be analyzed by GC, it is often its precursor, 1'-hydroxyestragole (B1218065), that is mentioned in the context of GC-MS for structural confirmation. oup.com

Mass Spectrometry (MS) for Identification and Structural Characterization.connectedpapers.commdpi.com

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. thermofisher.com It is an indispensable tool in this compound research for the definitive identification and structural elucidation of the compound, its metabolites, and its adducts.

Tandem Mass Spectrometry (MS/MS) for Metabolite Fingerprinting and Adduct Analysis.connectedpapers.com

Tandem Mass Spectrometry, or MS/MS, involves multiple stages of mass analysis. thermofisher.com In a typical experiment, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are then analyzed in a second mass analyzer. thermofisher.com This process provides a fragmentation pattern that is characteristic of the molecule's structure, acting as a "fingerprint."

MS/MS is extensively used to identify and characterize metabolites of this compound and the DNA adducts it forms. oup.comconnectedpapers.com For example, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has been employed to analyze the major DNA adduct, N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine, providing insights into the mechanisms of carcinogenesis. oup.comwur.nl This technique allows for the sensitive and specific detection of these adducts in complex biological samples. worktribe.com

Table 2: Tandem MS for this compound Adduct Analysis

| Analyte | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Technique | Reference |

|---|---|---|---|---|

| N2-(isoestragole-3'-yl)-2'-desoxyguanosine | 414.3 [M+H]+ | 298.1 [M-desoxyribose]+, 147.1 [M-dG]+ | LC-MS/MS | worktribe.com |

| N6-(isoestragole-3'-yl)-2'-desoxyadenosine | 398.2 [M+H]+ | 282.8 [M-desoxyribose]+, 147.1 [M-dA]+ | LC-MS/MS | worktribe.com |

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.comlibretexts.org This precision allows for the determination of the elemental composition of a molecule from its mass alone. For a given nominal mass, there can be multiple possible elemental formulas; HRMS can distinguish between these possibilities. bioanalysis-zone.com

In the study of this compound and its metabolites, HRMS is crucial for confirming the identity of novel compounds and for differentiating between molecules with very similar masses. This capability is particularly important when reference standards are not available. The high mass accuracy of HRMS, often coupled with techniques like HPLC (HPLC-HRMS), provides a high degree of confidence in the identification of unknown metabolites and adducts. thermofisher.com

Isotope-Dilution Mass Spectrometry for Absolute Quantification.connectedpapers.com

Isotope-Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis. ptb.deosti.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte of interest (the "spike") to the sample. nih.gov The isotopically labeled standard behaves almost identically to the native analyte during sample preparation and analysis. ptb.de By measuring the ratio of the native analyte to the labeled standard using MS, the absolute concentration of the analyte in the original sample can be determined with high accuracy and precision, as it corrects for losses during sample processing. nih.gov

IDMS, often in the form of isotope-dilution ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has been utilized for the precise quantification of DNA adducts formed from estragole (B85927), the parent compound of this compound. worktribe.comimperial.ac.uk This approach allows for the accurate measurement of the extent of DNA damage in biological systems exposed to these compounds.

Spectroscopic Methods for Mechanistic and Structural Investigations

Spectroscopic techniques are indispensable in the study of this compound, providing critical insights into its molecular structure and its interactions with biological macromolecules. These methods allow for detailed mechanistic and structural investigations, which are fundamental to understanding its biochemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. In the context of this compound research, NMR is crucial for confirming the identity and purity of the synthesized compound and for characterizing its metabolites and adducts. nih.govlibretexts.org The structural confirmation of adducts formed from the reaction of this compound with nucleosides, for instance, has been achieved using NMR spectroscopy. nih.govresearchgate.net

The process of structural elucidation involves analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra. nih.gov Each signal in an NMR spectrum corresponds to a unique chemical environment within the molecule. libretexts.org For example, in the ¹H NMR spectrum of a related compound, 1'-hydroxyestragole, the protons on the aromatic ring, the methoxy (B1213986) group, and the propenyl side chain all appear at distinct chemical shifts. niph.go.jpniph.go.jp By analyzing these spectra, researchers can piece together the precise connectivity and three-dimensional arrangement of atoms in molecules derived from this compound. nih.govresearchgate.netmdpi.com This level of detail is essential for verifying proposed reaction mechanisms and identifying the exact sites of modification on biological molecules. nih.gov

| Parameter | Description |

| Chemical Shift (δ) | Indicates the electronic environment of a nucleus. Measured in parts per million (ppm). |

| Coupling Constant (J) | Measures the interaction between adjacent nuclei, providing information about bond connectivity. Measured in Hertz (Hz). |

| Integration | The area under an NMR signal, which is proportional to the number of protons giving rise to the signal. |

| ¹H NMR | Provides information about the proton framework of a molecule. |

| ¹³C NMR | Provides information about the carbon skeleton of a molecule. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Adduct Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com It is particularly useful for characterizing compounds containing chromophores—parts of a molecule that absorb light. In the study of this compound, UV-Vis spectroscopy is employed to detect and quantify the formation of adducts with biological molecules like DNA. niph.go.jpworktribe.com

When this compound reacts to form an adduct, the electronic structure of the resulting molecule is altered, leading to a change in its UV-Vis absorption spectrum. This change can be monitored to follow the progress of a reaction or to confirm the identity of a product. ipinnovative.com For example, the formation of adducts between this compound and guanine (B1146940) residues in DNA can be characterized by their unique UV-Vis spectral properties. niph.go.jp This method is often used in conjunction with other techniques, like mass spectrometry and HPLC, to provide comprehensive characterization. niph.go.jpworktribe.com The technique allows for real-time monitoring of enzymatic reactions by measuring changes in absorbance at specific wavelengths, which is crucial for studying enzyme kinetics. ipinnovative.com

In Vitro and Cell-Based Biotransformation System Methodologies

In vitro methodologies are fundamental to investigating the metabolic fate of this compound. These systems use isolated biological components to simulate and study metabolic processes outside of a living organism, offering a controlled environment to elucidate specific biochemical pathways. vu.edu.aumonash.edu

Preparation and Application of Subcellular Fractions (e.g., Liver Microsomes, Cytosol, S9 fractions)

To study the metabolism of compounds in the liver, the primary site of drug metabolism, researchers utilize subcellular fractions which contain the necessary enzymes. domainex.co.ukwuxiapptec.com The most commonly used fractions are the S9 fraction, microsomes, and cytosol. bioivt.com

The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. wikipedia.org It is a popular choice for metabolic studies because it contains both the microsomal and cytosolic fractions, thus encompassing a wide range of both Phase I and Phase II metabolic enzymes. bioivt.comwikipedia.orgnih.govcriver.com This allows for a more complete profile of a compound's metabolism. bioivt.com The S9 fraction is used to assess metabolic stability and to identify potential metabolites. wikipedia.orgnih.gov

Liver microsomes are vesicles of the endoplasmic reticulum obtained by further centrifugation of the S9 fraction. domainex.co.uknih.gov They are a rich source of Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily, which are crucial for the initial oxidative metabolism of many compounds. wuxiapptec.comnih.gov Microsomal stability assays are frequently used in early drug discovery to determine the rate at which a compound is metabolized. domainex.co.ukwuxiapptec.com Studies on estragole metabolism have utilized liver microsomes to investigate its conversion pathways. imperial.ac.ukoup.com

The cytosol is the soluble component of the cell cytoplasm, obtained from the supernatant after the microsomes have been pelleted. wikipedia.orgnih.gov It contains a variety of Phase II metabolic enzymes, such as sulfotransferases and glutathione (B108866) transferases. nih.gov These enzymes are responsible for conjugating the parent compound or its Phase I metabolites, typically making them more water-soluble and easier to excrete. Cytosolic fractions are ideal for evaluating Phase II metabolic reactions. kosheeka.com

| Subcellular Fraction | Primary Enzyme Content | Primary Application in Metabolism Studies |

| S9 Fraction | Mixture of microsomal (Phase I) and cytosolic (Phase II) enzymes. bioivt.comwikipedia.org | General metabolism screening, metabolic stability, metabolite identification. wikipedia.orgnih.gov |

| Microsomes | Phase I enzymes (e.g., Cytochrome P450s). wuxiapptec.comnih.gov | Investigating oxidative metabolism, determining intrinsic clearance. domainex.co.uk |

| Cytosol | Phase II enzymes (e.g., Transferases). nih.gov | Studying conjugation reactions. kosheeka.com |

Recombinant Enzyme Systems for Specific Metabolic Pathway Elucidation

While subcellular fractions provide a broad overview of metabolism, recombinant enzyme systems offer a more targeted approach. These systems involve the use of specific enzymes that have been produced in host cells (like bacteria or yeast) using recombinant DNA technology. nih.gov This allows researchers to study the role of a single, isolated enzyme in the metabolism of a compound. bioivt.com

In the context of this compound research, recombinant enzymes are invaluable for identifying precisely which enzyme isoform is responsible for a particular metabolic step. For example, to determine which specific cytochrome P450 enzyme metabolizes a compound, the compound can be incubated with a panel of individual, recombinant CYP isoforms. admescope.comnih.gov This approach has been used to pinpoint the enzymes responsible for the metabolism of numerous compounds. nih.gov By identifying the specific enzymes involved in the biotransformation of this compound and its precursors, researchers can better understand the factors that influence its metabolic activation and detoxification pathways. imperial.ac.uk

Structure Activity Relationship Sar Studies of 1 Acetoxyestragole and Analogues

Influence of Chemical Modifications on Metabolic Activation Pathways

The metabolic activation of 1'-acetoxyestragole is a critical determinant of its biological effects. The process is initiated by the hydroxylation of the allyl side chain's C-1' position, a reaction catalyzed by cytochrome P450 enzymes. nih.govnih.gov This step forms the proximate carcinogen, 1'-hydroxyestragole (B1218065). nih.gov Subsequent sulfation of 1'-hydroxyestragole by sulfotransferases (SULTs) produces the ultimate carcinogenic metabolite, 1'-sulfoxyestragole, which can then form DNA adducts. nih.gov

The efficiency of these metabolic activation pathways is significantly influenced by the dose of estragole (B85927). Studies in both rats and mice have shown that at higher doses, there is a proportional increase in 1'-hydroxylation, making it the major metabolic pathway, while O-demethylation decreases. nih.gov For instance, in CD-1 mice, about 23% of an administered dose of estragole is excreted as a 1'-hydroxyestragole conjugate. nih.gov

The presence of certain chemical groups on analogous compounds can also modulate metabolic activation. For example, some plant-derived compounds, like the flavonoid nevadensin (B1678647) found in basil, can inhibit the SULT-mediated bioactivation of estragole. aau.edu.jo This inhibition can reduce the formation of the ultimate carcinogenic metabolite, demonstrating the importance of the chemical matrix in which estragole is found. aau.edu.josemanticscholar.org

The metabolic activation process is not limited to the liver. While the liver is the primary site for the P450-mediated oxidation of related alkenylbenzenes like safrole, extrahepatic tissues can also contribute, albeit to a lesser extent. acs.org

The table below summarizes the key metabolic pathways for estragole:

| Metabolic Pathway | Description | Key Enzymes | Resulting Metabolite |

|---|---|---|---|

| 1'-Hydroxylation | Hydroxylation at the C-1' position of the allyl side chain. nih.govnih.gov | Cytochrome P450 nih.gov | 1'-Hydroxyestragole (proximate carcinogen) nih.gov |

| Sulfation | Sulfation of 1'-hydroxyestragole. nih.gov | Sulfotransferases (SULTs) nih.gov | 1'-Sulfoxyestragole (ultimate carcinogen) nih.gov |

| O-Demethylation | Removal of the methoxy (B1213986) group. nih.gov | Cytochrome P450 nih.gov | Chavicol nih.gov |

Relationship between Molecular Structure and Electrophilic Reactivity

The electrophilic nature of this compound's metabolites is central to their biological activity. An electrophile is a chemical species that is attracted to electrons and reacts by accepting an electron pair to form a new covalent bond. pressbooks.pub The ultimate carcinogenic metabolite, 1'-sulfoxyestragole, is a potent electrophile that can react with nucleophilic sites in cellular macromolecules, such as DNA. nih.gov

The structure of the alkenylbenzene side chain plays a crucial role in determining electrophilic reactivity. The presence of an electron-donating group on the aromatic ring can enhance the reactivity of the olefinic bond towards electrophilic substitution. chemrxiv.org In contrast, an electron-withdrawing group would make the double bond more susceptible to nucleophilic attack. chemrxiv.org

The reactivity of this compound and its analogues can be compared to understand these relationships. For instance, the acetylenic analogues 1'-hydroxy-2',3'-dehydroestragole and 1'-hydroxy-2',3'-dehydrosafrole are significantly more potent carcinogens than their allylic counterparts, suggesting a higher electrophilic reactivity of their metabolites. nih.gov

The formation of DNA adducts is a direct consequence of the electrophilic reactivity of these metabolites. The major DNA adduct formed by estragole is N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine. nih.gov The formation of such adducts can lead to mutations and initiate the process of carcinogenesis. nih.gov

The table below illustrates the relationship between structural features and electrophilic reactivity:

| Structural Feature | Effect on Electrophilic Reactivity | Example |

|---|---|---|

| Acetylenic side chain | Increased potency compared to allylic side chain. nih.gov | 1'-Hydroxy-2',3'-dehydroestragole nih.gov |

| Propenylic side chain | Generally lower or no carcinogenic activity. nih.gov | cis-Anethole, trans-Isosafrole nih.gov |

Comparative Molecular Interactions with Related Alkenylbenzenes (e.g., Estragole, Safrole, Methyleugenol)

Estragole, safrole, and methyleugenol are structurally related alkenylbenzenes that share similar metabolic activation pathways leading to the formation of electrophilic metabolites. nih.gov However, differences in their molecular structure lead to variations in their biological activities and the extent of their interactions with cellular targets.

Studies have shown that estragole derivatives are consistently 2- to 3-fold more potent in inducing liver tumors in mice compared to the related safrole derivatives. nih.gov The levels of DNA adducts formed also vary among these compounds. In newborn mice, the adduct levels with methyleugenol were found to be higher than those with estragole and safrole. europa.eu

The enzymes responsible for the initial metabolic step also show some specificity. While methyleugenol and, to some extent, estragole are metabolized by CYP1A2, estragole and safrole are primarily metabolized by CYP2A6. iarc.fr Safrole is not a substrate for CYP1A2, and methyleugenol is not metabolized by CYP2A6. iarc.fr

The following table provides a comparison of the carcinogenic potency of various alkenylbenzenes in mouse liver:

| Compound | Relative Carcinogenic Potency | Reference |

|---|---|---|

| 1'-Hydroxy-2',3'-dehydroestragole | Most potent | nih.gov |

| 1'-Hydroxy-2',3'-dehydrosafrole | High potency | nih.gov |

| This compound | Similar to 1'-hydroxyestragole | nih.gov |

| 1'-Acetoxysafrole (B1199789) | Similar to 1'-hydroxysafrole | nih.gov |

| Estragole derivatives | 2- to 3-fold more potent than safrole derivatives | nih.gov |

| cis-Anethole | No activity | nih.gov |

Stereoisomeric Effects on Molecular Recognition and Adduct Formation

Stereoisomerism plays a significant role in the molecular recognition and subsequent biological activity of this compound and its analogues. Molecular recognition refers to the specific interaction between two or more molecules through noncovalent interactions. numberanalytics.com The three-dimensional arrangement of atoms in a molecule can profoundly influence how it binds to biological targets like enzymes and DNA.

The reaction of 1'-acetoxysafrole or this compound with deoxyguanosine in vitro results in the formation of several adducts that are strictly analogous. nih.gov The adducts previously identified as N2-(safrol-1'-yl)- or N2-(estragol-1'-yl)deoxyguanosine have been resolved into pairs of diastereomers. nih.gov This indicates that the stereochemistry at the 1'-position influences the interaction with the nucleoside.

The formation of different stereoisomeric adducts can have varying consequences for DNA structure and repair. For example, studies on the DNA adducts of estragole have shown that their formation causes limited distortion of the double-stranded DNA helix, which may lead to inefficient repair. nih.gov

Further research has characterized new adducts at different positions on the guanine (B1146940) base, highlighting the complexity of the interactions between the electrophilic metabolites and DNA. nih.govresearchgate.net These findings underscore the importance of considering stereochemistry when evaluating the biological activity and carcinogenic potential of these compounds.

The table below lists the identified DNA adducts from the reaction of 1'-acetoxysafrole and this compound with deoxyguanosine:

| Adduct Prefix | Adduct Name | Key Feature | Reference |

|---|---|---|---|

| S(E)-I | N2-(safrol-1'-yl)- or N2-(estragol-1'-yl)deoxyguanosine | Resolved into a pair of diastereomers. nih.gov | nih.gov |

| S(E)-II | N2-(trans-isosafrol-3'-yl)deoxyguanosine or analogous isoestragole derivative | Major adduct formed. nih.govnih.gov | nih.govnih.gov |

| S(E)-V | 8-(trans-isosafrol-3'-yl)- or 8-(trans-isoestragol-3'-yl)deoxyguanosine | New adduct identified at the C-8 position of guanine. nih.govresearchgate.net | nih.govresearchgate.net |

Computational and Omics Approaches in 1 Acetoxyestragole Research

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable for investigating the properties and interactions of 1'-acetoxyestragole, offering a theoretical lens to complement experimental findings. atomistica.onlineschrodinger.com These methods combine principles from physics, mathematics, and computer science to simulate and predict molecular behavior. atomistica.online

In silico approaches are crucial for predicting how this compound is metabolized in biological systems and for identifying potentially reactive intermediates. nih.govunivie.ac.at The metabolism of chemical compounds can significantly influence their biological activity, and computational models help in screening large numbers of compounds to predict their metabolic fate. nih.gov

The metabolic activation of estragole (B85927) to this compound is a critical area of study. Following its formation, this compound can be further metabolized. A key pathway involves its conversion to 1'-hydroxyestragole (B1218065). sci-hub.ru The ultimate reactive intermediate, the 1'-sulfooxyestragole, is considered a significant metabolite. The formation of this reactive electrophilic intermediate is a crucial step. unl.pt Computational methods can model these transformations, predicting the likelihood of different metabolic pathways and the formation of reactive species that can interact with cellular macromolecules. univie.ac.at

Table 1: Key Metabolites in the Bioactivation of Estragole

| Precursor/Metabolite | Description |

|---|---|

| Estragole | The parent compound, a naturally occurring alkenylbenzene. |

| 1'-Hydroxyestragole | An initial metabolite formed by hydroxylation of estragole. sci-hub.ru |

| This compound | Formed from 1'-hydroxyestragole, it is a key intermediate. |

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule like this compound and biological macromolecules such as DNA and proteins. mdpi.comnih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing insights into the binding affinity and mode of interaction. nih.govscienceopen.com This is particularly relevant for understanding how the reactive metabolites of this compound might form covalent adducts with DNA. For instance, docking studies can simulate the approach of the ultimate carcinogenic metabolite to the nucleophilic sites on DNA bases.

Molecular dynamics simulations build upon docking results by simulating the movement of atoms in the ligand-receptor complex over time, offering a more dynamic and detailed view of the interaction. mdpi.commdpi.com These simulations can assess the stability of the docked pose and provide information on the conformational changes that may occur upon binding. nih.govscienceopen.com This helps in understanding the stability and dynamics of DNA adducts formed from this compound. mdpi.com

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules like this compound. unipd.ituclouvain.befortunejournals.com These calculations can provide fundamental insights into the molecule's chemical properties. uclouvain.be

Table 2: Applications of Quantum Chemical Calculations

| Calculated Property | Significance for this compound Research |

|---|---|

| Electronic Energy | Predicts the thermodynamic stability of the molecule and its isomers. scirp.org |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity; a smaller gap suggests higher reactivity. scirp.orgnih.gov |

| Atomic Charges | Reveals the electrophilic and nucleophilic sites within the molecule, predicting potential reaction points. |

Application of Omics Technologies

Omics technologies, which involve the large-scale study of biological molecules, have revolutionized research into the effects of chemical compounds. humanspecificresearch.orgfrontiersin.org These approaches provide a comprehensive view of the molecular changes within a biological system in response to exposure to substances like this compound. nih.govresearchgate.net

Adductomics is a specialized field within omics that focuses on the comprehensive analysis of covalent modifications (adducts) to macromolecules, particularly DNA and proteins. nih.govencyclopedia.pub The formation of DNA adducts is a critical event in chemical carcinogenesis, as these modifications, if not repaired, can lead to mutations. chemrxiv.org

In the context of this compound, adductomics is employed to identify and quantify the full spectrum of DNA adducts formed from its reactive metabolites. nih.gov This is a powerful tool for understanding the genotoxic potential of the compound. encyclopedia.pubresearchgate.net Untargeted adductomics approaches, often using techniques like liquid chromatography-mass spectrometry (LC-MS), allow for the discovery of both known and novel DNA adducts, providing a comprehensive profile of the DNA damage. nih.govchemrxiv.orgnih.gov This can help in identifying the specific patterns of DNA adduction associated with this compound exposure and may serve as biomarkers of exposure and effect. encyclopedia.pub

Metabolomics is the systematic study of the complete set of small-molecule metabolites within a biological system. bruker.commdpi.comglobalresearchonline.net It provides a functional readout of the physiological state of a cell or organism. nih.govbaker.edu.au

In research involving this compound, metabolomics can be applied to experimental models to obtain a global profile of the metabolic changes that occur following exposure. bruker.com This can reveal not only the direct metabolites of this compound but also the broader perturbations in endogenous metabolic pathways. By comparing the metabolomes of treated and control groups, researchers can identify biomarkers of exposure and gain insights into the mechanisms of action. nih.gov Both untargeted and targeted metabolomics approaches can be used; untargeted analysis aims to capture a broad snapshot of all metabolites, while targeted analysis focuses on quantifying specific metabolites of interest. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1'-Hydroxyestragole |

| 1'-Sulfooxyestragole |

| Estragole |

| Alacepril |

| Aminonitrobenzodifuroxan |

| Artesunic acid |

| Benzene (B151609) |

| Camptothecin |

| Eugenol |

| Lisinopril |

| Lopinavir |

| 7-amino-4,6-dinitrobenzofuroxan |

| Benzopurpurin-4B |

| Acetonitrile |

| Isopropanol |

| Water |

| L-serine |

| R-3,4-dihydroxymandelic acid |

| Indomethacin |

| Arsenic |

| Ethyl chloroformate |

| Benzylamine |

| 4-hydroxynonenal |

| Acrolein |

| Arachidonic acid |

| Linoleic acid |

| Acetaminophen |

| 1H-aminopyrazole |

| Iminopyrazole |

Proteomics for Enzyme Activity and Protein Interaction Studies

Proteomics is the large-scale study of the proteome—the entire set of proteins expressed by an organism or system at a specific time. wikipedia.org This field extends beyond simple protein identification to encompass the determination of protein functions, structures, localizations, and crucially, their interactions and activity levels. wikipedia.org In the context of this compound research, proteomics offers powerful tools to move beyond genomic data and understand the compound's direct effects on cellular machinery.

A major advantage of proteomics is its ability to directly measure protein activity, which is not always correlated with mRNA or protein abundance. wikipedia.org Techniques like Activity-Based Protein Profiling (ABPP) are particularly relevant. ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme classes, allowing for a direct assessment of their functional state within a complex biological sample. wikipedia.orgnih.gov Given that this compound is an electrophilic ester, it has the potential to react with nucleophilic residues in proteins, thereby forming covalent adducts. This reactivity is analogous to how it forms adducts with nucleic acids like guanosine. acs.org An ABPP approach could therefore be designed to identify the specific enzymes and other proteins that are targeted and potentially inhibited by this compound.

Furthermore, proteomics can elucidate the protein-protein interactions (PPIs) that are disrupted or induced by exposure to a compound. thermofisher.com Many cellular processes, including signaling and DNA repair, are governed by the formation of large protein complexes. thermofisher.com Methods such as co-immunoprecipitation (Co-IP) followed by mass spectrometry can identify the binding partners of a protein of interest, revealing how these interactions change after treatment with this compound. wikipedia.org Similarly, proximity ligation assays (PLA) can visualize and quantify protein-protein interactions within intact cells, providing subcellular resolution. sigmaaldrich.com Such studies are critical for mapping the compound's impact on cellular networks. While specific proteomics studies on this compound are not widely published, a hypothetical study design illustrates the potential of this approach.

Table 1: Hypothetical Proteomics Study Design for this compound

| Parameter | Description |

| Objective | To identify direct protein targets of this compound and its effect on protein-protein interaction networks. |

| Cell Model | Human hepatoma cells (e.g., HepG2), due to the liver's central role in the metabolism of related compounds. |

| Method 1: Target ID | Activity-Based Protein Profiling (ABPP): Cells are treated with this compound. Lysates are then incubated with broad-spectrum chemical probes for enzyme families (e.g., serine hydrolases). A reduction in probe labeling for a specific protein compared to controls indicates it as a direct target of the compound. Targets are identified by mass spectrometry. nih.gov |

| Method 2: Interaction Analysis | Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS): After treatment, a key regulatory protein (e.g., a DNA repair protein) is immunoprecipitated. The co-precipitated proteins are identified by mass spectrometry to see if this compound disrupts the formation of known repair complexes. wikipedia.orgnih.gov |

| Potential Findings | Identification of specific metabolic enzymes or signaling proteins whose activity is altered. Mapping of cellular pathways (e.g., cell cycle, apoptosis, DNA damage response) disrupted by altered protein-protein interactions. |

Transcriptomics for Gene Expression Analysis (Mechanistic, in vitro)

Transcriptomics involves the study of the transcriptome, the complete set of RNA transcripts in a cell or population of cells. wikipedia.org By measuring the abundance of every transcript, technologies like RNA sequencing (RNA-Seq) provide a snapshot of the genes that are active at a specific moment, offering deep insights into the cellular response to a chemical exposure. wikipedia.org For a compound like this compound, which is known to be mutagenic in bacterial assays, transcriptomics is an essential tool for elucidating the underlying mechanisms of its effects in human cells. acs.orgnih.gov

In vitro transcriptomic studies are fundamental for mechanistic toxicology. By treating cultured human cells with this compound and analyzing the subsequent changes in gene expression, researchers can identify the specific biological pathways that are activated or suppressed. biorxiv.org Given the compound's nature as a DNA-reactive electrophile, it is highly probable that exposure would trigger a robust transcriptional response centered around DNA damage and cellular stress.

A typical in vitro experiment would involve exposing a relevant cell line, such as liver cells, to this compound for a defined period. Following exposure, RNA would be extracted and sequenced. The resulting data would be analyzed to identify differentially expressed genes (DEGs) between treated and untreated cells. wikipedia.org These DEGs can then be mapped to known biological pathways using gene ontology (GO) and pathway analysis tools. nih.gov This approach can reveal whether the cell is attempting to repair DNA, halt the cell cycle to prevent replication of damaged DNA, or initiate programmed cell death (apoptosis) if the damage is too severe.

Table 2: Hypothetical Transcriptomic Profile of HepG2 Cells Exposed to this compound

| Pathway | Key Genes (Hypothetical) | Predicted Regulation | Biological Implication |

| DNA Damage Response | GADD45A, DDB2, XPC | Up-regulated | Activation of DNA damage sensing and nucleotide excision repair pathways. |

| p53 Signaling Pathway | TP53, CDKN1A (p21), BAX | Up-regulated | Induction of cell cycle arrest (via p21) and apoptosis (via BAX) mediated by the p53 tumor suppressor. |

| Cell Cycle Control | CCNB1, CDK1 | Down-regulated | G2/M cell cycle arrest to prevent mitosis with damaged DNA. |

| Apoptosis | CASP3, BCL2L1 | Up-regulated (CASP3), Down-regulated (BCL2L1) | Shift in balance towards programmed cell death, execution by caspases. |

| Glutathione (B108866) Metabolism | GSTM1, GSTP1 | Up-regulated | Cellular detoxification response to conjugate the electrophilic compound. nih.gov |

This type of analysis provides a powerful, unbiased view of the cellular mechanisms responding to this compound, guiding further mechanistic investigation into its specific modes of action. biorxiv.org

Future Research Directions and Unanswered Questions

Elucidation of Novel Biotransformation Enzymes and Pathways

The bioactivation of estragole (B85927) to its ultimate carcinogenic form, 1'-sulfooxyestragole, is a critical process. This pathway involves initial hydroxylation to 1'-hydroxyestragole (B1218065) by cytochrome P450 (CYP) enzymes, followed by sulfation by sulfotransferases (SULTs). While major CYP enzymes like CYP1A2 have been implicated, the full spectrum of enzymes involved in the biotransformation of 1'-acetoxyestragole and its precursors is not completely understood.

Future research should aim to:

Identify novel enzymes: Investigate the role of other CYP isoforms and different enzyme families, such as alcohol dehydrogenases (ADH), in the metabolism of estragole and its derivatives. The complexity of estragole metabolism, influenced by various enzyme families, highlights the need for a more comprehensive understanding.

Explore alternative pathways: While the 1'-hydroxylation pathway is considered the primary route for bioactivation, other metabolic routes may exist. For instance, the formation of p-allylphenol from estragole has been observed in humans. Further studies are needed to characterize these alternative pathways and the enzymes involved, such as those in the glucuronidation and oxidation of 1'-hydroxyestragole.

Investigate inter-species differences: Metabolic pathways can vary significantly between species. Computational modeling and in-vitro studies using liver preparations from different species can help elucidate these differences and improve the extrapolation of animal data to human risk assessment.

Deeper Understanding of DNA Repair Mechanisms Specific to Alkenylbenzene Adducts

The formation of DNA adducts by the reactive metabolite of estragole is a key event in its genotoxicity. The major adduct formed is N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine (E-3'-N2-dG). While it is known that bulky DNA adducts are typically repaired by the nucleotide excision repair (NER) pathway, the efficiency of this process for alkenylbenzene adducts appears to be limited.

Key areas for future investigation include: